1,3-Bis(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1,3-Bis(3,4,5-trimethoxyphenyl)urea is an organic compound with the molecular formula C19H24N2O7 and a molecular weight of 392.40 g/mol . This compound is characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a central urea moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4,5-trimethoxyphenyl)urea can be synthesized through a reaction between 3,4,5-trimethoxyaniline and phosgene or its derivatives . The reaction typically involves the following steps:
Formation of Isocyanate Intermediate: 3,4,5-trimethoxyaniline reacts with phosgene to form the corresponding isocyanate intermediate.
Urea Formation: The isocyanate intermediate then reacts with another molecule of 3,4,5-trimethoxyaniline to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis(3,4,5-trimethoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins and enzymes involved in cell proliferation and inflammation, such as tubulin and heat shock protein 90 (Hsp90).
Pathways: It inhibits the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1,3-Bis(3,4,5-trimethoxyphenyl)urea can be compared with other similar compounds, such as:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
This compound is unique due to its specific combination of trimethoxyphenyl groups and urea moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1055-79-4 |
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Molecular Formula |
C19H24N2O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1,3-bis(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C19H24N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)20-19(22)21-12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3,(H2,20,21,22) |
InChI Key |
MWROYZINJIRWQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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